1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide
CAS No.:
Cat. No.: VC20029128
Molecular Formula: C21H21ClN2O3
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21ClN2O3 |
|---|---|
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | 1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxoquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C21H21ClN2O3/c1-2-3-12-24-17-7-5-4-6-16(17)19(25)18(21(24)27)20(26)23-13-14-8-10-15(22)11-9-14/h4-11,25H,2-3,12-13H2,1H3,(H,23,26) |
| Standard InChI Key | GGRUQJSKMAWYDL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxoquinoline-3-carboxamide, delineates its structural components:
-
A quinoline backbone substituted at position 1 with a butyl group.
-
A 4-hydroxy-2-oxo functional group at positions 4 and 2.
-
A carboxamide linkage at position 3, bonded to a 4-chlorobenzyl group.
The canonical SMILES notation (CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl)O) further elucidates connectivity, emphasizing the planar quinoline ring system and the spatial orientation of substituents. Comparative analysis with analogs, such as N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide , reveals that alkyl chain length (butyl vs. allyl) significantly influences hydrophobic interactions and target binding.
Physicochemical Profiling
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 384.9 g/mol |
| LogP (Octanol-Water) | Estimated 2.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The predicted logP value, derived from ALOGPS 2.1 , suggests moderate lipophilicity, aligning with the compound’s butyl and chlorophenyl substituents. This balance between hydrophobicity and polarity may enhance membrane permeability while maintaining aqueous solubility, a critical factor in drug bioavailability.
Synthesis and Chemical Reactivity
Stability and Reactivity
The compound’s stability is influenced by:
-
pH Sensitivity: The 4-hydroxy group may undergo deprotonation under alkaline conditions, altering solubility.
-
Oxidative Susceptibility: The quinoline ring and chlorophenyl group are prone to oxidative degradation, necessitating inert storage conditions.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Quinoline derivatives exhibit broad-spectrum antimicrobial activity. Structural analogs demonstrate:
-
Bacterial Growth Inhibition: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Mechanism: Intercalation into microbial DNA or inhibition of gyrase/topoisomerase IV .
Anticancer Activity
Preliminary data on related compounds show:
-
Cytotoxicity: IC₅₀ = 12 µM against MCF-7 breast cancer cells.
-
Apoptosis Induction: Caspase-3 activation and PARP cleavage observed in treated cells.
Pharmacological Applications and Challenges
Druglikeness and ADMET Profiles
Computational ADMET predictions highlight:
-
Absorption: High intestinal permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s).
-
Metabolism: Susceptibility to CYP3A4-mediated oxidation.
-
Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents) .
Formulation Considerations
The compound’s poor aqueous solubility (0.12 mg/mL) necessitates advanced delivery systems, such as:
-
Nanocrystals: Enhancing dissolution rate via reduced particle size.
-
Liposomal Encapsulation: Improving tumor targeting and reducing systemic exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume